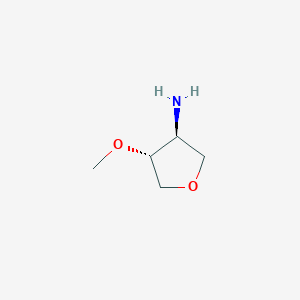

(3S,4R)-4-Methoxytetrahydrofuran-3-amine

Description

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Contemporary Synthetic Chemistry

Chiral tetrahydrofuran (THF) rings are a ubiquitous structural motif found in a vast array of biologically active molecules and natural products. nih.govresearchgate.net Their prevalence underscores their significance as key pharmacophores and structural scaffolds in medicinal chemistry. These five-membered oxygenated heterocycles impart desirable properties to molecules, including chemical stability and conformational rigidity. This rigidity can be crucial for maintaining the precise three-dimensional orientation of functional groups necessary for effective binding to biological targets like enzymes and receptors. researchgate.net

The oxygen atom within the THF ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. This capability is exemplified in the design of HIV protease inhibitors, where the THF moiety can form key hydrogen bonds within the enzyme's active site, contributing significantly to the inhibitor's potency. nih.gov The importance of this oxygen was demonstrated in studies where its replacement with a methylene (B1212753) group led to a drastic loss of antiviral activity.

The broad spectrum of biological activities associated with molecules containing chiral THF units includes antitumor, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govcapes.gov.br This wide range of applications has driven intense interest in the development of synthetic methods to access these valuable scaffolds.

Table 1: Examples of Bioactive Molecules Containing a Chiral Tetrahydrofuran Core

| Compound Class | Example | Biological Activity |

|---|---|---|

| Annonaceous Acetogenins | Goniothalamin | Antitumor |

| Lignans | Galgravin | Anti-inflammatory |

| HIV Protease Inhibitors | Amprenavir (APV), Darunavir (DRV) | Antiviral |

Role of Aminated Tetrahydrofuran Scaffolds as Versatile Chiral Intermediates

The introduction of an amine group onto a chiral tetrahydrofuran scaffold, as seen in (3S,4R)-4-Methoxytetrahydrofuran-3-amine, creates a versatile and highly valuable chiral intermediate for drug discovery and organic synthesis. Aminated heterocyclic scaffolds are prized for their ability to serve as platforms for the generation of compound libraries. The amine functionality acts as a synthetic handle, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR).

These sp³-rich scaffolds provide three-dimensional structural diversity, a key feature in modern drug design that allows for the exploration of new and complex chemical spaces beyond traditional flat, aromatic structures. The combination of the stereochemically defined THF core with a reactive amine group makes these compounds powerful building blocks for synthesizing complex target molecules. For instance, related aminated pyrrolidine (B122466) and cyclopentene (B43876) scaffolds have been used to synthesize potent enzyme inhibitors. nih.govresearchgate.net

The synthesis of such scaffolds often starts from readily available chiral materials like 1,2-diols or β-amino alcohols, which can be transformed into the desired aminated heterocycles through various cyclization strategies. nih.gov The development of methods to create these intermediates, such as visible-light-mediated deoxygenative cyclization, highlights the ongoing innovation in accessing these important molecular frameworks. nih.gov

Overview of Stereochemical Control in Furanoid Synthesis Research

The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. Consequently, a central challenge in the synthesis of substituted tetrahydrofurans like this compound is the precise control over the formation of multiple stereocenters. nih.govgoogle.com Organic chemists have developed a diverse toolkit of stereoselective reactions to construct the tetrahydrofuran ring with high fidelity.

Key strategies for achieving stereochemical control include:

Intramolecular Sₙ2 Reactions: This classic approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., halide or sulfonate). The stereocenters are often pre-set in the acyclic starting material. nih.gov

Formal [3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring. For example, the reaction between an allylsilane and an aldehyde, mediated by a Lewis acid, can produce highly substituted tetrahydrofurans with excellent stereocontrol. researchgate.net

Reductive Cyclization: Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has emerged as a powerful method for constructing chiral tetrahydrofuran rings with high yields and excellent enantioselectivity. rsc.org

Radical Cyclizations: Visible-light-mediated deoxygenation of activated alcohols can generate alkyl radicals that undergo 5-exo-trig cyclization to form the THF ring, providing a modern approach to these structures from chiral diols. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and stereochemical outcome. The development of these methods is crucial for providing access to specific stereoisomers of functionalized tetrahydrofurans for evaluation in medicinal chemistry and materials science.

Table 2: Selected Methods for Stereoselective Tetrahydrofuran Synthesis

| Synthetic Method | Description | Key Features |

|---|---|---|

| Intramolecular Sₙ2 Cyclization | Cyclization of a hydroxy-alkyl halide/sulfonate. | Relies on stereodefined precursors. |

| Palladium-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl bromides. | Forms C-C and C-O bonds with high diastereoselectivity. organic-chemistry.org |

| Formal [3+2] Cycloaddition | Reaction of allylsilanes with aldehydes. | Convergent route with good stereocontrol. researchgate.net |

| Asymmetric Reductive Cyclization | Ni-catalyzed cyclization of O-alkynones. | High yields and excellent enantioselectivity (>99:1 er). rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-methoxyoxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQNYFRBOGYLM-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212285-89-6 | |

| Record name | rac-(3R,4S)-4-methoxyoxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Chiral Purity in Synthesis of 3s,4r 4 Methoxytetrahydrofuran 3 Amine

Absolute Configuration and Diastereomeric Relationships in Tetrahydrofuran-3-amine Systems

The core of (3S,4R)-4-Methoxytetrahydrofuran-3-amine is a five-membered tetrahydrofuran (B95107) (THF) ring. The stereochemistry of such substituted tetrahydrofurans is defined by the spatial arrangement of substituents relative to the ring. In this specific molecule, the stereocenters are at carbon 3 (bearing the amine group) and carbon 4 (bearing the methoxy (B1213986) group).

The designation (3S,4R) defines the absolute configuration at these two centers according to the Cahn-Ingold-Prelog (CIP) priority rules. This particular combination results in a trans relationship between the amine and methoxy groups, meaning they are on opposite faces of the tetrahydrofuran ring. Its enantiomer would be the (3R,4S) configuration, while the diastereomers would be the cis isomers, (3S,4S) and (3R,4R).

The determination of stereochemical outcomes in these systems often relies on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, the chemical shift of protons attached to stereogenic carbons (like H-C3 and H-C4) and the magnitude of coupling constants (J-values) between adjacent protons can reveal their relative orientation. nih.gov In many substituted morphan and furan (B31954) systems, protons on the same side of the ring (cis) exhibit different chemical shifts and coupling patterns compared to those on opposite sides (trans). nih.gov X-ray crystallography provides the most definitive structural elucidation, confirming the absolute and relative stereochemistry of the final products or key intermediates. nih.gov

The diastereomeric relationship significantly impacts the molecule's three-dimensional shape and, consequently, its biological and chemical properties. For example, in related phenylmorphan (B1201687) systems, different diastereomers exhibit vastly different biological activities, with one being a potent agonist and another being completely inactive. nih.gov This highlights the critical importance of controlling the synthesis to selectively produce the desired (3S,4R) diastereomer.

Methodologies for Stereoselective Synthesis of this compound

Achieving the specific (3S,4R) stereochemistry requires a carefully planned synthetic route that can selectively form the desired stereoisomer in high purity. Methodologies generally fall into three categories: asymmetric synthesis to build the chiral core, diastereoselective reactions on a pre-existing scaffold, or resolution of a mixture of stereoisomers.

Asymmetric synthesis aims to create the chiral tetrahydrofuran ring from achiral or prochiral starting materials, establishing the absolute stereochemistry early in the synthetic sequence. tcichemicals.com

Several strategies are employed for this purpose:

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids or tartaric acid. tcichemicals.com For instance, a stereospecific synthesis of the related (3S,4S)-3-methoxy-4-methylaminopyrrolidine has been achieved starting from D- or L-tartaric acid, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. researchgate.net A similar strategy could be envisioned for the tetrahydrofuran analogue.

Catalytic Asymmetric Reactions: The use of chiral catalysts can induce enantioselectivity in the formation of the heterocyclic ring. For example, asymmetric cyclization reactions, such as the Biginelli reaction catalyzed by chiral imidodiphosphoric acid, have been used to produce chiral polycyclic dihydropyrimidin-2-(1H)-one thioacetals with excellent enantioselectivity (up to 99% ee). rsc.org While not a direct synthesis of the target compound, this illustrates the power of chiral catalysts in creating stereocenters during ring formation.

Substrate-Controlled Synthesis: In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction, and is later removed. This is a common strategy in asymmetric synthesis. tcichemicals.com

A key reaction in forming substituted tetrahydrofuran rings is the formal [3+2] cycloaddition. For example, a Lewis acid-mediated reaction between α-silyloxy aldehydes and styrenes has been developed to produce 2,3,4-trisubstituted tetrahydrofurans. nih.gov Adapting such methodologies with chiral catalysts or chiral starting materials could provide an enantioselective route to the (3S,4R) core.

Once a chiral tetrahydrofuran precursor is obtained, subsequent reactions to introduce the amine and methoxy groups must be controlled to achieve the desired trans (3S,4R) configuration. Diastereoselectivity can be influenced by several factors.

Nucleophilic Addition to Oxonium Ions: The addition of nucleophiles to cyclic oxocarbenium ions derived from γ-lactols or related precursors is a powerful method for constructing substituted tetrahydrofurans. nih.gov The stereochemical outcome is often governed by the direction of the nucleophilic attack, which can be influenced by steric hindrance from existing substituents on the ring, leading to a preferred diastereomer. nih.gov

Intramolecular Cyclization: Reactions that involve an intramolecular ring closure can exhibit high diastereoselectivity. nih.gov For example, a tandem Cope rearrangement and oxy-Michael addition has been used to convert 1,5-dienes into 2,3,4-trisubstituted tetrahydrofurans with good diastereomeric ratios. nsf.govnih.gov The stereochemistry of the final product is determined by the transition state geometry of the cyclization step.

Neighboring Group Participation: An existing functional group can influence the stereochemical outcome at an adjacent center. For instance, in the synthesis of related pyrrolidines, an acid-catalyzed amidocyclization was guided by neighboring group participation to achieve high stereoselectivity. researchgate.net

The table below summarizes representative diastereoselective reactions for tetrahydrofuran synthesis, highlighting the level of control that can be achieved.

| Reaction Type | Substrates | Conditions | Diastereomeric Ratio (dr) | Reference |

| Tandem Cope Rearrangement/Oxy-Michael Addition | 1,5-diene-tert-butyl carbonates | Toluene, ≤150 °C | up to 9:1 | nsf.gov |

| Nucleophilic Addition to γ-Lactol Derivative | Acetoxytetrahydrofuran + Butylmagnesium bromide | BF3·OEt2 | 78:22 | nih.gov |

| Aldehyde + Allylsilane Cyclization | Aldehyde 75 + Allylsilane 74 | Not specified | Single diastereomer | nih.gov |

When a synthesis produces a racemic or diastereomeric mixture, a resolution step is necessary to isolate the desired (3S,4R) enantiomer. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most common method for resolving chiral amines. wikipedia.org The racemic amine mixture is reacted with an enantiopure chiral acid, such as tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized and separated by filtration. wikipedia.org The resolving agent is then removed, typically by treatment with a base, to yield the enantiomerically pure amine. wikipedia.org This process can be robust, often achieving enantiomeric excess values greater than 85%. rsc.org

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases are often used in the resolution of alcohols and amines. researchgate.net This technique offers high selectivity under mild reaction conditions.

Chiral Chromatography: In this method, the enantiomers are separated by passing the racemic mixture through a chromatography column containing a chiral stationary phase. This technique can be highly effective but is often more expensive and less scalable than diastereomeric salt crystallization. tcichemicals.com

Influence of Protecting Group Strategies on Stereochemical Outcome

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups, such as amines and alcohols, preventing them from participating in unwanted side reactions. nih.gov The choice of protecting group can also have a profound influence on the stereochemical course of a reaction.

For the synthesis of this compound, the amine group is typically protected, often as a carbamate (B1207046) like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), or as a sulfonamide like Ts (tosyl). nih.gov Hydroxyl precursors to the methoxy group may be protected as ethers (e.g., benzyl (B1604629), PMB) or silyl (B83357) ethers (e.g., TBS). nih.gov

The steric bulk of a protecting group can direct the approach of a reagent from the less hindered face of the molecule, thereby controlling diastereoselectivity. For instance, in a nucleophilic addition to a ketone, a bulky protecting group on an adjacent stereocenter can block one face of the molecule, forcing the nucleophile to attack from the opposite side.

Furthermore, some protecting groups can engage in chelation control. If the protecting group and another nearby functional group can coordinate to a Lewis acid catalyst, they can form a rigid cyclic intermediate. This rigid structure locks the conformation of the molecule and can lead to highly selective transformations.

The conditions required for the removal (deprotection) of these groups are also a critical consideration. nih.gov Deprotection must be achieved without affecting other functional groups or, crucially, causing racemization at the newly established stereocenters. For example, the Alloc (allyloxycarbonyl) group is removed under very mild, neutral conditions using a palladium(0) catalyst, making it orthogonal to many acid- or base-labile protecting groups. total-synthesis.com In contrast, the removal of a tosyl group from an amine often requires harsh reductive or strongly acidic conditions. nih.gov The stability of groups like tetrahydropyranyl (THP) is pH-dependent; it is stable to most non-acidic reagents but is readily removed under acidic conditions. nih.gov

The following table outlines common protecting groups for amines and their typical deprotection conditions.

| Protecting Group | Structure | Typical Deprotection Conditions | Reference |

| Boc (tert-butoxycarbonyl) | -C(O)O-tBu | Strong acid (e.g., TFA, HCl) | total-synthesis.com |

| Cbz (Carboxybenzyl) | -C(O)OCH2Ph | Catalytic hydrogenation (e.g., H2, Pd/C) | total-synthesis.com |

| Alloc (Allyloxycarbonyl) | -C(O)OCH2CH=CH2 | Pd(0) catalyst and a nucleophilic scavenger | total-synthesis.com |

| Ts (Tosyl) | -SO2-C6H4-CH3 | Strong acid, high temperature; or reduction (e.g., Na/NH3) | nih.gov |

Synthetic Methodologies for 3s,4r 4 Methoxytetrahydrofuran 3 Amine and Its Derivatives

Development of Convergent and Divergent Synthetic Routes

The efficient construction of a library of derivatives based on the (3S,4R)-4-Methoxytetrahydrofuran-3-amine scaffold relies on the strategic implementation of either convergent or divergent synthetic plans.

A convergent synthesis aims to construct the target molecule from separate, complex fragments that are joined late in the synthetic sequence. This approach is often highly efficient for generating complex products in a single step. For the synthesis of substituted tetrahydrofurans, [3+2] cycloaddition and annulation reactions represent powerful convergent strategies. nih.gov These reactions typically generate the five-membered ring, two stereocenters, and multiple bonds in a single transformation, providing an efficient route to highly substituted products. nih.gov For instance, a suitably substituted carbonyl ylide could react with an alkene, or a 1,5-diene could undergo a cascade reaction involving a Cope rearrangement and oxy-Michael addition to rapidly assemble the core structure. nih.govchemrxiv.org

In contrast, a divergent synthesis begins with a common intermediate that is systematically modified to produce a range of structurally related compounds. This strategy is particularly valuable for structure-activity relationship (SAR) studies. Palladium-catalyzed reactions, for example, can offer divergent pathways to various oxygen-containing heterocycles that are suitable for further derivatization. organic-chemistry.org A potential divergent route to derivatives of this compound could start from a common precursor, such as a tetrahydrofuranone. This ketone could be reduced to an alcohol, which is then methylated. Subsequent conversion of another functional group (e.g., a protected hydroxyl) to the amine would yield the target scaffold, while parallel reaction sequences could introduce a variety of alkyl or aryl groups.

Ring-Closing Strategies for Tetrahydrofuran (B95107) Formation

The construction of the tetrahydrofuran ring is the cornerstone of the synthesis. The desired (3S,4R) stereochemistry requires methods that offer high levels of diastereoselectivity.

Intramolecular cyclization is a fundamental strategy for forming the furanoid ring. These reactions typically involve the formation of a carbon-oxygen bond from an acyclic precursor. Common methods include the acid- or base-catalyzed cyclization of a 1,4-diol or the intramolecular Williamson ether synthesis from a halo-alcohol. chemicalbook.com

More advanced strategies employ cascade reactions. For example, photolytic cleavage of a benzyl (B1604629) group can generate an oxonium ion that is trapped by a tethered epoxide, leading to a cascade that forms the bis-tetrahydrofuran product as a single stereoisomer. nih.gov Another approach involves the stereoselective synthesis of trisubstituted iodo-tetrahydrofurans via the iodocyclisation of geometrically pure (E)- and (Z)-γ-hydroxy-δ-alkenoates. nottingham.ac.uk

Transition metal catalysis provides a powerful and versatile toolkit for tetrahydrofuran synthesis, often with excellent control over stereochemistry. nih.govorganic-chemistry.org

Palladium-catalyzed reactions are particularly prominent. One method involves the reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org This reaction is thought to proceed through the intramolecular insertion of the olefin into a palladium(Ar)(OR) intermediate. organic-chemistry.org Oxidative cyclizations using Pd catalysts under aerobic conditions also provide an effective route. organic-chemistry.org

Ring-Closing Metathesis (RCM) , typically employing Ruthenium-based Grubbs' catalysts, is a widely used method for forming unsaturated rings, including dihydrofurans, which can be subsequently reduced. wikipedia.orgorganic-chemistry.org RCM is valued for its high functional group tolerance and its effectiveness in creating rings from 5 to 30 members. wikipedia.orgorganic-chemistry.org The reaction proceeds via a metallacyclobutane intermediate and is often driven by the formation of volatile ethylene. wikipedia.orglibretexts.org

Other metals have also been successfully employed. Indium(III) triflate has been shown to catalyze an oxonium-ene type cyclization to construct multisubstituted tetrahydrofurans. acs.org Furthermore, chiral iridium diphosphine complexes can catalyze enantioselective intramolecular Pauson-Khand-type reactions, while rhenium -catalyzed oxidative cyclizations of γ-hydroxy alkenes can yield tetrahydrofuran products as single diastereomers. nih.govorganic-chemistry.org

| Catalyst/Metal System | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Complexes | Intramolecular Wacker-type Cyclization / Alkoxycarbonylation | γ-Hydroxy Alkenes | Forms C-O and C-C bonds; high diastereoselectivity. | organic-chemistry.org |

| Ruthenium (Grubbs' Catalysts) | Ring-Closing Metathesis (RCM) | Dienes | High functional group tolerance; forms dihydrofurans. | wikipedia.orgorganic-chemistry.org |

| Indium(III) Triflate | Oxonium-Ene Cyclization | Homoallylic Alcohols and Aldehydes | Facile construction of multisubstituted THFs. | acs.org |

| Platinum(II) Complexes | Hydroalkoxylation | γ- and δ-Hydroxy Olefins | Tolerates a wide range of functional groups. | organic-chemistry.org |

| Rhenium-based Oxidants | Oxidative Cyclization | γ-Hydroxy Alkenes | Can produce a single product diastereomer. | nih.gov |

To avoid the cost and potential toxicity of transition metals, metal-free synthetic methods are an attractive alternative. These reactions often rely on organocatalysis or the use of simple reagents.

A tandem reaction involving a Michael addition followed by an intramolecular cyclization provides an efficient, green route to substituted dihydrofurans. lookchem.com This process is typically base-catalyzed, using inexpensive inorganic bases like potassium carbonate. lookchem.com Another notable metal-free method is the use of triethylsilane (Et₃SiH) and a catalytic amount of molecular iodine (I₂) to achieve intramolecular hydroalkoxylation of unactivated alkynes, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. For example, cinchona-alkaloid-thiourea-based bifunctional organocatalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org

| Reagent/Catalyst | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Inorganic Base (e.g., K₂CO₃) | Michael Addition / Cyclization | Nitrostyrenes and 1,3-Dicarbonyls | Green, high-yielding synthesis of dihydrofurans. | lookchem.com |

| I₂ (catalytic) / Et₃SiH | Hydroalkoxylation/Reduction | Unactivated Alkynes | High diastereoselectivity at room temperature. | organic-chemistry.org |

| Cinchona Alkaloid-Thiourea | Asymmetric Cycloetherification | ε-Hydroxy-α,β-unsaturated Ketones | Excellent enantioselectivities with low catalyst loading. | organic-chemistry.org |

| Photocatalyst (e.g., 4-CzIPN) / ⁿBu₄NBr | α-C–H Functionalization | Tetrahydrofuran | Site-selective C-S and C-C cross-couplings. | rsc.org |

Introduction and Functionalization of the Amine Moiety

With the tetrahydrofuran ring constructed, the next critical step is the stereoselective introduction of the amine group at the C3 position.

Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds. mdpi.com In the context of synthesizing this compound, this would involve the reaction of a precursor, (4R)-4-methoxytetrahydrofuran-3-one, with an amine source (such as ammonia (B1221849) or a protected amine) to form an intermediate imine or enamine, which is then reduced in situ. youtube.comyoutube.com

A variety of reducing agents can be employed, with their choice influencing the reaction conditions and selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is mild enough to reduce the protonated iminium ion intermediate without reducing the starting ketone. youtube.comyoutube.com A safer and often more effective alternative is sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which is also mild and does not require strictly controlled pH. youtube.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) under a hydrogen atmosphere is another powerful method. youtube.comacs.orgnih.gov

Other strategies for amination include the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrazinolysis, or the substitution of a good leaving group (e.g., a tosylate or mesylate) at the C3 position with sodium azide (B81097), followed by reduction of the resulting azide to the primary amine. youtube.com An amination-cyclization cascade has also been reported for the synthesis of N-substituted iminosugars, which could be adapted for related heterocyclic amines. nih.gov

| Method | Reagents | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Ammonia, NaBH₃CN or Na(OAc)₃BH | Ketone | Mild conditions, good functional group tolerance. | youtube.comyoutube.com |

| Catalytic Hydrogenation | Ammonia, H₂, Pd/C or Raney Ni | Ketone | Can be performed in one-pot or flow reactors. | acs.orgnih.gov |

| Leuckart-Wallach Reaction | Ammonium (B1175870) formate (B1220265) or Formamide | Ketone | Uses formic acid or its derivatives as the reducing agent. | mdpi.comyoutube.com |

| Azide Substitution & Reduction | 1. Leaving group (e.g., OTs) precursor 2. NaN₃ 3. H₂, Pd/C or LiAlH₄ | Alcohol | Reliable, stereoinvertive SN2 reaction. | youtube.com |

| Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine | Alkyl Halide/Tosylat | Classic method for primary amine synthesis. | youtube.com |

Chemo- and Regioselective Functionalization at C3 and C4 Positions

The selective modification of the amine and methoxy (B1213986) groups at the C3 and C4 positions of the tetrahydrofuran ring is essential for creating diverse molecular libraries for drug discovery. While literature specifically detailing the functionalization of this compound is limited, general principles can be drawn from the synthesis of similarly functionalized heterocyclic and acyclic compounds.

Key strategies often revolve around the differential reactivity of the amine and hydroxyl/ether functionalities. For instance, in related amino alcohols, chemoselective functionalization can be achieved by leveraging the nucleophilicity of the amine or by activating the hydroxyl group. A developed method for amino alcohols involves a catalytic conjugate addition to α,β-unsaturated sulfonyl compounds that proceeds selectively at the hydroxyl group, leaving the amine untouched. nih.gov This approach allows for the installation of various functional groups, demonstrating the potential for regioselective modification even in the presence of a more nucleophilic amine. nih.gov

In the context of carbohydrate chemistry, from which many tetrahydrofuran structures are derived, selective functionalization is a central theme. chemrxiv.org Strategies using adaptive activating groups, such as the electron-deficient 4-tetrafluoropyridinylthio (SPyf) fragment, have enabled the regiodivergent functionalization at various positions on a saccharide ring. chemrxiv.org Such methods could potentially be adapted to selectively activate and modify the C4-methoxy position or a precursor C4-hydroxyl group in the synthesis of this compound derivatives.

Another powerful approach involves converting carbohydrates into functionalized tetrahydrofuran fragments. Selective dehydration of pentose (B10789219) sugars, via their N,N-dimethylhydrazones, can yield a variety of tetrahydrofuran structures. rsc.org These intermediates, which contain functionalities like primary alcohols or ketones, can then be further elaborated into amines, providing a synthetic handle for subsequent chemo- and regioselective modifications. rsc.org

Advanced Methodologies for Large-Scale Preparation

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and scalable methodologies. While a specific large-scale synthesis for this compound is not prominently documented, strategies developed for analogous chiral heterocyclic amines provide a valuable blueprint.

For example, the large-scale preparation of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an important intermediate for a quinolone antitumor agent, has been achieved through several efficient routes. One such method involves the resolution of a racemic intermediate, (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine, which can be prepared from simple starting materials like 3-pyrroline. An alternative, stereospecific synthesis starts from either D- or L-tartaric acid, utilizing two key SN2 displacement reactions to establish the desired stereochemistry. These approaches highlight two common industrial strategies: classical resolution of racemates and asymmetric synthesis from the chiral pool.

The synthesis of functionalized tetrahydrofurans from readily available carbohydrates is also a promising strategy for large-scale preparation. rsc.org The process of converting pentose sugars like arabinose, ribose, and xylose into tetrahydrofuran hydrazones has been shown to be readily scalable. rsc.org This method is particularly attractive as it utilizes renewable biomass as a starting material. rsc.org Further conversion of these intermediates into the target amine would complete the synthesis.

Biocatalytic Approaches to Chiral Tetrahydrofuran Amines

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, providing high stereoselectivity under mild conditions. researchgate.net The synthesis of chiral amines, in particular, has been revolutionized by the application of enzymes. researchgate.netwhiterose.ac.uk

A notable approach for generating chiral tetrahydrofuran scaffolds involves the selective dehydration of pentose sugars. rsc.org Research has demonstrated that treating N,N-dimethylhydrazones of sugars such as arabinose, ribose, and xylose under specific acidic or basic conditions leads to the formation of functionalized tetrahydrofurans. rsc.org These resulting intermediates can be converted into a range of useful fragments bearing primary amine functional groups, making them suitable for medicinal chemistry applications. rsc.org This methodology highlights a viable route starting from renewable carbohydrate biomass to produce chiral tetrahydrofuran building blocks. rsc.org

Enzymatic Transformations in Synthesis of Related Chiral Amines

The enzymatic synthesis of chiral amines is a well-established field, with several classes of enzymes being employed for this purpose. nih.gov Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are of significant industrial interest as they catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. nih.govmdpi.com

Key challenges in using transaminases, such as unfavorable reaction equilibria and substrate inhibition, have been addressed through various strategies: researchgate.netwhiterose.ac.ukmdpi.com

Protein Engineering: Directed evolution and structure-guided mutagenesis have expanded the substrate scope to include bulky ketones and improved enzyme stability. whiterose.ac.uknih.gov

Reaction Engineering: Strategies like in situ product removal or the use of "smart" amine donors (e.g., diamines that form volatile cyclic imines upon deamination) can effectively shift the reaction equilibrium towards the desired amine product. mdpi.com

Enzyme Immobilization: Attaching enzymes to solid supports, such as methacrylate (B99206) beads or 2D zeolites, enhances their stability, allows for their reuse, and facilitates their use in continuous flow reactors. researchgate.net

Below is a table summarizing examples of engineered ω-transaminases and their applications.

| Enzyme | Origin | Engineering Strategy | Application / Substrate | Key Improvement |

| Engineered ω-TA | Arthrobacter sp. | 11 rounds of directed evolution | Pro-sitagliptin ketone | Tolerance to 50% DMSO, high substrate load (50 g/L) |

| Engineered ExTA | Exophiala sp. | Site-directed mutagenesis (T273S) | Biaryl ketones | Increased catalytic activity and broadened substrate scope |

| Engineered ω-TAAc | Aspergillus terreus | Rational design and directed evolution | Various ketones | Improved thermostability for stereoselective synthesis |

This table is based on data from multiple research findings. mdpi.comnih.gov

Biotransformation-mediated Derivatization of Tetrahydrofuran Scaffolds

Enzymes can also be used to modify an existing tetrahydrofuran (THF) ring. Studies on the environmental biodegradation of THF have shown that microorganisms utilize monooxygenase enzymes, such as cytochrome P450s, to carry out oxidative metabolism of the THF scaffold. This process involves the hydroxylation of the ring, which eventually leads to ring cleavage and complete degradation. This demonstrates that enzymes can recognize and act upon the THF core.

Insufficient Published Data for Detailed Analysis of this compound Derivatization

While the tetrahydrofuran motif is a common and important scaffold in medicinal chemistry and organic synthesis, the specific chemistry of this particular stereoisomer is not well-documented in the available literature. Searches for detailed research findings on its acylation, alkylation, arylation, or transformations involving the methoxy group and the core ring system did not yield the specific examples, reaction conditions, or data required to construct the detailed article as outlined.

The available information is generally limited to commercial supplier listings or discusses the functionalization of analogous but structurally different compounds. Without concrete examples and data from dedicated studies on This compound , it is not possible to generate a scientifically accurate and authoritative article that adheres to the user's strict requirements for content focusing solely on this scaffold.

Therefore, the creation of an article covering the specific sub-topics requested—such as chemoselective modifications, transformations of the methoxy group, and regioselective introductions of functional groups—cannot be completed at this time due to the absence of the necessary source material in the public domain.

Derivatization and Functionalization Strategies of the 3s,4r 4 Methoxytetrahydrofuran 3 Amine Scaffold

Regioselective Introductions of Additional Functional Groups

Hydroxylation, Halogenation, and Carbon-Carbon Bond Formations

The strategic introduction of new functional groups onto the (3S,4R)-4-Methoxytetrahydrofuran-3-amine core is crucial for expanding its utility. While specific literature on the direct hydroxylation, halogenation, and carbon-carbon bond formation on this exact molecule is limited, general principles of organic synthesis on analogous structures provide a roadmap for potential transformations.

Hydroxylation: The introduction of a hydroxyl group can dramatically alter the polarity and hydrogen bonding capabilities of a molecule. For a scaffold like this compound, hydroxylation could potentially occur at the carbon atoms of the tetrahydrofuran (B95107) ring or at the methoxy (B1213986) group via O-demethylation followed by oxidation. Enzymatic hydroxylation, employing specific cytochrome P450 enzymes, offers a highly regioselective and stereoselective method for this transformation, a technique increasingly used in the synthesis of complex natural products and their analogs.

Halogenation: The incorporation of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. For the this compound scaffold, halogenation could be envisioned at various positions. For instance, N-halogenation of the primary amine is a feasible transformation. Furthermore, radical halogenation of the tetrahydrofuran ring could lead to a mixture of halogenated products, although controlling the regioselectivity would be a significant challenge. More controlled methods, such as electrophilic halogenation, might be employed if the ring system is sufficiently activated.

Carbon-Carbon Bond Formations: Creating new carbon-carbon bonds is fundamental to building molecular complexity. For the this compound scaffold, the primary amine serves as a handle for various C-C bond-forming reactions. For example, after appropriate protection, the nitrogen atom could be involved in reactions such as the Mannich reaction or as a directing group for metallation and subsequent reaction with carbon electrophiles. Additionally, the ether linkage could potentially be cleaved and the resulting hydroxyl group used to direct ortho-metalation on an appended aromatic ring, facilitating carbon-carbon bond formation at a specific site.

Design and Synthesis of Advanced Synthons and Intermediates

The true value of this compound lies in its role as a precursor to more complex and functionally rich synthons and intermediates. These advanced building blocks are then incorporated into larger molecules, such as pharmacologically active agents.

The primary amine of this compound is a key functional group for elaboration. It can be readily acylated, alkylated, or sulfonylated to introduce a wide array of substituents. These modifications can dramatically influence the biological activity of the final compound. For instance, acylation with various carboxylic acids can lead to a library of amide derivatives, each with unique properties.

A notable example of the use of a similar scaffold is found in the synthesis of complex heterocyclic systems. While not the exact molecule, a related compound, tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide), highlights how a functionalized tetrahydrofuran amine can be a critical component of a larger, potentially bioactive molecule. allfordrugs.com The spectral data for this compound confirms the successful incorporation of the substituted tetrahydrofuran ring. allfordrugs.com

The development of synthetic routes to such advanced intermediates often involves multi-step sequences that require careful control of stereochemistry. The inherent chirality of this compound is a significant advantage in this context, as it can guide the stereochemical outcome of subsequent reactions.

Below is a table summarizing some related compounds and their identifiers, which can be useful for sourcing starting materials and analogous structures for synthetic exploration.

| Compound Name | CAS Number | Molecular Formula | Notes |

| (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride | 2059908-81-3 | C5H12ClNO2 | Enantiomer of the primary subject. bldpharm.com |

| (3S,4R)-4-Aminotetrahydrofuran-3-ol | 153610-14-1 | C4H9NO2 | Related scaffold with a hydroxyl group instead of methoxy. achemblock.com |

| (3S,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride | 1820583-33-2 | C5H12ClNO2 | Diastereomer of the primary subject. bldpharm.com |

| (3S,4R)-3-methyloxan-4-amine hydrochloride | 1523530-71-3 | C6H14ClNO | A related cyclic ether amine with a six-membered ring. achemblock.com |

The strategic functionalization of the this compound scaffold opens doors to a vast chemical space. The ability to perform selective hydroxylation, halogenation, and carbon-carbon bond formations, coupled with the design of advanced synthons, underscores the importance of this building block in the ongoing quest for novel and effective chemical entities. Further research into the specific reactivity of this compound will undoubtedly unveil even more of its synthetic potential.

Lack of Specific Research Data on this compound for Specified Applications

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound This compound in the synthesis of complex molecules as outlined in the requested article structure. The search did not yield specific findings, detailed methodologies, or data tables related to the use of this particular chiral building block for the following applications:

Incorporation into Nucleoside and Nucleotide Analogues: No specific examples or detailed synthetic pathways were found for the use of this compound in the creation of modified ribonucleosides, deoxyribonucleosides, or nucleoside-based therapeutic research probes.

Utility in the Synthesis of Chiral Heterocycles and Polycyclic Frameworks: The literature search did not provide specific instances of this compound being used to construct pyrrolidine (B122466) derivatives or as an intermediate in the synthesis of complex spiro and fused ring systems.

Role in the Research and Development of Specific Natural Product Scaffolds and Analogues: There is no available research that describes the role of this compound in the synthesis of specific natural product scaffolds or their analogues.

It is important to note that while the searches were conducted using precise chemical identifiers, the results consistently referenced a related but structurally different compound, (3S,4R)-3-methoxy-4-methylaminopyrrolidine . This pyrrolidine derivative has been a subject of research, particularly as a key intermediate in the synthesis of certain bioactive molecules. However, due to the strict adherence to the specified subject compound, information on the pyrrolidine derivative cannot be substituted.

Given the constraints to focus solely on This compound and the lack of available data for the stipulated applications, it is not possible to generate the requested scientific article. The creation of such an article would require speculative information that falls outside the bounds of scientifically accurate and verifiable content.

Applications of 3s,4r 4 Methoxytetrahydrofuran 3 Amine As a Chiral Building Block in Complex Molecule Synthesis

Development of Chiral Catalysts and Ligands Incorporating the Tetrahydrofuran-3-amine Motif

Chiral ligands and catalysts are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The effectiveness of a chiral catalyst often depends on a well-defined three-dimensional structure that can create a chiral environment around a metal center or activate a substrate in a stereoselective manner. Chiral amines and their derivatives are a cornerstone of ligand design.

The rigid tetrahydrofuran (B95107) backbone of (3S,4R)-4-Methoxytetrahydrofuran-3-amine, combined with its stereochemically defined amine and methoxy (B1213986) groups, makes it an excellent candidate for development into a chiral ligand. The amine can be readily functionalized to create a variety of ligand classes, such as phosphine-amines, diamines, or Schiff bases, which are widely used in asymmetric catalysis. The tetrahydrofuran oxygen and the methoxy group can act as additional coordinating sites, potentially leading to more rigid metal complexes and higher enantioselectivities. While specific catalysts derived from this compound are not yet widely reported, the general utility of chiral furan- and tetrahydrofuran-based ligands in asymmetric synthesis is well-established. benthamdirect.comresearchgate.netscilit.com

Integration into Fragment-Based Drug Discovery Libraries for Hit-to-Lead Optimization

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. lifechemicals.com This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. whiterose.ac.uk These initial hits are then optimized and grown into more potent, drug-like molecules.

A key trend in FBDD is the move away from flat, two-dimensional fragments towards more three-dimensional structures. whiterose.ac.uk Fragments with a higher fraction of sp³-hybridized carbons, like this compound, are increasingly sought after because they can explore a wider range of chemical space and form more specific and complex interactions with protein binding sites. fchgroup.net The defined stereochemistry of this compound is also a significant advantage, as it allows for a more precise understanding of structure-activity relationships during hit-to-lead optimization.

The incorporation of fragments like this compound into screening libraries provides access to novel chemical matter that is underrepresented in traditional screening collections. nih.govnih.gov The presence of versatile functional groups (amine and ether) on a rigid, chiral scaffold makes it an ideal starting point for fragment growing or linking strategies. fchgroup.netenamine.netotavachemicals.com

Analytical Techniques in the Research and Development of 3s,4r 4 Methoxytetrahydrofuran 3 Amine and Its Intermediates

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com For a molecule with multiple stereocenters like (3S,4R)-4-Methoxytetrahydrofuran-3-amine, NMR is particularly vital for confirming the relative and absolute stereochemistry. youtube.comnih.govwordpress.com

Key aspects of NMR analysis include:

Chemical Shift (δ): The position of an NMR signal indicates the chemical environment of the nucleus. Protons and carbons in different electronic environments will have distinct chemical shifts. For instance, the protons adjacent to the oxygen atom in the tetrahydrofuran (B95107) ring would be expected to appear at a lower field (higher δ value) compared to other aliphatic protons due to the deshielding effect of the electronegative oxygen.

Splitting Patterns (Multiplicity): The splitting of an NMR signal into multiple peaks (e.g., doublet, triplet, quartet) is due to the influence of neighboring non-equivalent protons. This provides information about the number of adjacent protons and helps to establish the connectivity of atoms.

Coupling Constants (J): The distance between the peaks in a splitting pattern is the coupling constant, which is related to the dihedral angle between adjacent C-H bonds. This is particularly useful in cyclic systems like tetrahydrofuran for determining the cis or trans relationship of substituents.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of nuclei. Irradiation of one proton can lead to an enhancement of the signal of a nearby proton, even if they are not directly bonded. This is a critical tool for confirming the relative stereochemistry of substituents on the tetrahydrofuran ring. wordpress.com

Table 1: Representative ¹H NMR Data for Substituted Tetrahydrofurans This table is illustrative and shows typical chemical shift ranges for protons in a substituted tetrahydrofuran ring. Actual values for this compound and its intermediates would be specific to their exact structures.

| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Information Deduced |

|---|---|---|---|

| H on carbon bearing the amine | 2.5 - 3.5 | Multiplet | Proximity to the electron-withdrawing amine group. |

| H on carbon bearing the methoxy (B1213986) group | 3.5 - 4.5 | Multiplet | Proximity to the highly electronegative oxygen of the methoxy group. |

| Ring methylene (B1212753) protons (CH₂) | 1.5 - 2.5 | Multiplets | Represents the saturated backbone of the tetrahydrofuran ring. |

| Methoxy protons (OCH₃) | 3.2 - 3.8 | Singlet | Characteristic signal for a methoxy group. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. whitman.edu

In the context of this compound and its intermediates, MS is crucial for:

Molecular Weight Confirmation: The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound, providing a primary confirmation of a successful synthesis. For amines, the molecular ion peak will be at an odd mass-to-charge ratio if the molecule contains an odd number of nitrogen atoms. libretexts.orgyoutube.com

Fragmentation Analysis: The molecule can break apart in the mass spectrometer in predictable ways. whitman.edu The resulting fragment ions provide clues about the structure of the molecule. For aliphatic amines, a common fragmentation is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org For ethers, cleavage of the C-O bond or the C-C bond adjacent to the oxygen is common. miamioh.edu Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-CH₃O]+ | Loss of a methoxy radical | Indicates the presence of a methoxy group. |

| [M-NH₂]+ | Loss of an amino radical | Indicates the presence of a primary amine. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netijrpc.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), ether (C-O), and alkane (C-H) functional groups. researchgate.net The presence and position of these bands can confirm the successful introduction or modification of functional groups during a synthetic sequence.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (often two bands for a primary amine) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching | 1050 - 1150 |

Chromatographic Techniques for Purity Assessment and Diastereomeric Separation

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. youtube.com In the synthesis of this compound, chromatography is essential for assessing the purity of intermediates and the final product, as well as for separating diastereomers that may be formed during the synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity analysis in the pharmaceutical industry. nih.govhelsinki.fi These techniques offer high resolution, sensitivity, and reproducibility. nih.govresearchgate.net

For the analysis of this compound:

Purity Assessment: A primary application of HPLC and UPLC is to determine the purity of a sample by separating the main compound from any impurities, starting materials, or by-products. The area of the peak corresponding to the main compound relative to the total area of all peaks gives a measure of its purity.

Diastereomeric Separation: Since this compound has multiple stereocenters, the synthesis may produce other diastereomers. HPLC, particularly with chiral stationary phases (CSPs), is a key method for separating these diastereomers. mdpi.comnih.govresearchgate.netresearchgate.net The ability to resolve and quantify diastereomeric impurities is critical for ensuring the stereochemical integrity of the final product. Derivatization with a chiral derivatizing agent can also be employed to form diastereomeric derivatives that can be separated on a standard achiral column. nih.gov

Table 4: Typical HPLC/UPLC Method Parameters for Amine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (e.g., C18) for general purity; Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) for diastereomeric separation. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV-Vis detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS) for universal detection. |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. openaccessjournals.com It is widely used in the pharmaceutical industry for analyzing raw materials, intermediates, and final products. youtube.comomicsonline.org

In the context of this compound and its intermediates, GC can be used for:

Purity Assessment: For volatile intermediates or if the final compound can be derivatized to increase its volatility, GC can be an effective tool for purity assessment. omicsonline.org It is particularly useful for detecting and quantifying volatile impurities such as residual solvents from the synthesis. openaccessjournals.com

Analysis of Volatile Amines: The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape. restek.comlabrulez.com Specialized columns with basic deactivation are often required to obtain good chromatographic performance. restek.comchromatographyonline.com Headspace GC is a common technique for the analysis of volatile amines in pharmaceutical samples. rsc.orgrsc.org

Coupling with Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC becomes a very powerful tool for both separating and identifying the components of a mixture. omicsonline.org This is particularly useful for identifying unknown impurities. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical method for monitoring the progress of chemical reactions leading to this compound. chemistryhall.comaga-analytical.com.pl It is used to qualitatively assess the consumption of starting materials, the formation of intermediates, and the appearance of the final product. chemistryhall.com TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.comresearchgate.net

In the synthesis of substituted tetrahydrofurans, TLC is invaluable for optimizing reaction conditions and guiding purification by column chromatography. orgchemboulder.comnih.gov For a primary amine like this compound, specific visualization techniques are required as the compound may not be UV-active. After eluting the plate, spots can be visualized using various staining agents. Ninhydrin is a particularly effective stain for primary amines, typically producing characteristic violet or pink spots. nih.govanalyticaltoxicology.com Other general-purpose stains like potassium permanganate (B83412) can also be employed to visualize organic compounds. nih.gov

The choice of the mobile phase is critical for achieving good separation. libretexts.org A typical starting solvent system might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org For amines, which can show problematic streaking on acidic silica gel plates, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve spot shape and resolution. orgchemboulder.com

Table 1: Example TLC Systems for Amine and Tetrahydrofuran Intermediate Analysis

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Application Notes |

| Silica Gel 60 F254 | 7:3 Hexane:Ethyl Acetate | UV light (254 nm), Potassium Permanganate stain | General monitoring of non-polar intermediates. orgchemboulder.comnih.gov |

| Silica Gel 60 F254 | 95:5 Dichloromethane:Methanol | UV light (254 nm), Ninhydrin stain | Monitoring reactions involving amine-containing compounds. nih.govanalyticaltoxicology.com |

| Silica Gel 60 F254 | 1:1 Hexane:Ethyl Acetate + 0.5% Triethylamine | UV light (254 nm), p-Anisaldehyde stain | Improved separation of basic compounds like amines, minimizing tailing. orgchemboulder.com |

| Alumina (neutral) | 9:1 Toluene:Acetone | Iodine vapor | Separation of various intermediates where silica gel is less effective. aga-analytical.com.plucsb.edu |

This table is illustrative, based on general principles of TLC for relevant functional groups. Specific Rf values depend on the exact structure of the analyte.

Determination of Optical Purity and Enantiomeric Excess

Establishing the optical purity and determining the enantiomeric excess (e.e.) are critical steps in the characterization of a chiral molecule like this compound.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. masterorganicchemistry.com When plane-polarized light is passed through a solution containing an enantiomerically pure or enriched sample, the plane of the light is rotated. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized physical property calculated from the observed rotation, which depends on the concentration of the sample, the path length of the polarimeter cell, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). masterorganicchemistry.com

For this compound, measuring the specific rotation provides a fundamental confirmation of its chiral nature. While the (R,R) and (S,S) enantiomers of tartaric acid rotate plane-polarized light in equal but opposite directions, a meso compound does not cause any rotation. masterorganicchemistry.com The measured specific rotation can be compared to literature values for the pure enantiomer to provide an initial assessment of optical purity. However, polarimetry is generally not considered a highly accurate method for determining enantiomeric excess, as the relationship between rotation and enantiomeric composition is not always linear and the measurement can be sensitive to impurities.

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC)

Chiral chromatography is the most widely used and reliable method for separating and quantifying enantiomers, thus allowing for precise determination of enantiomeric excess. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, Chiral GC is a powerful analytical tool. The amine can be derivatized, for example, by acylation, to increase its volatility. The separation is then performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The different interactions between the enantiomeric derivatives and the chiral cyclodextrin (B1172386) result in baseline separation, allowing for accurate quantification by a detector like a Flame Ionization Detector (FID). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile method that often does not require derivatization of the analyte. A solution of the enantiomeric mixture is passed through a column packed with a chiral stationary phase. Numerous types of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. The differential interaction between the enantiomers and the CSP leads to their separation. UV detection is commonly used, and the ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric excess.

Table 2: Principles of Chiral Chromatography for Enantiomeric Excess Determination

| Technique | Principle | Stationary Phase Example | Mobile Phase Example | Detection |

| Chiral GC | Separation of volatile enantiomeric derivatives via diastereomeric interactions. gcms.cz | Derivatized β-cyclodextrin | Helium | Flame Ionization Detector (FID) |

| Chiral HPLC | Separation of enantiomers via diastereomeric interactions with a chiral solid support. | Polysaccharide-based (e.g., cellulose or amylose (B160209) derivatives) on a silica support | Hexane/Isopropanol mixtures | UV-Vis Detector |

NMR-based Methods Using Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric excess. Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral auxiliary must be added to induce a chemical shift difference (Δδ) between them. nih.gov

Chiral Derivatizing Agents (CDAs): The analyte, this compound, can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form a pair of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the protons near the stereogenic centers will exhibit different chemical shifts. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess of the original amine can be accurately calculated. This method is robust but requires the formation of a covalent bond and may necessitate purification of the resulting diastereomers. nih.govnih.gov

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent (also known as a chiral shift reagent) can be added to the NMR sample. researchgate.netrsc.org These agents, which can include lanthanide complexes or derivatives of cheap chiral molecules like ethyl (S)-lactate, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govrsc.org This association leads to observable chemical shift differences between the enantiomers in the NMR spectrum. The advantage of this method is its simplicity and non-destructive nature, as the analyte can be recovered. The integration of the separated signals provides the enantiomeric ratio. nih.gov

Future Directions and Emerging Research Avenues in 3s,4r 4 Methoxytetrahydrofuran 3 Amine Chemistry

Exploration of Novel, More Sustainable Synthetic Routes

The demand for enantiomerically pure chiral amines, which are crucial components in approximately 40% of pharmaceuticals, necessitates the development of cost-effective and environmentally benign synthetic methods. semanticscholar.org Current research is increasingly focused on biocatalytic approaches to achieve high yields and enantiomeric excesses, often approaching 100%. semanticscholar.org

Key research avenues include:

Biocatalysis: The use of engineered enzymes, such as transaminases, amine dehydrogenases, and monoamine oxidases, offers a green alternative to traditional chemical synthesis. nih.govmdpi.com These methods operate under mild, aqueous conditions, reducing the need for harsh reagents and heavy metals. nih.gov Recent advancements in protein engineering have expanded the substrate scope and catalytic performance of these enzymes. nih.govmdpi.com For instance, engineered monoamine oxidase (MAO-N) from Aspergillus niger has been successfully used to generate a variety of enantiomerically pure primary, secondary, and tertiary amines. semanticscholar.org

Chemoenzymatic Synthesis: Combining the strengths of chemical and enzymatic catalysis can lead to highly efficient and selective synthetic pathways. A notable example is the one-pot synthesis of chiral amines from alkynes, which merges Au(I)-catalyzed hydration with a subsequent transaminase-catalyzed reductive amination. acs.org This approach provides access to a variety of chiral amines with high enantioselectivity. acs.org

Stereoselective Synthesis of Tetrahydrofurans: Developing novel methods for the stereoselective synthesis of the tetrahydrofuran (B95107) ring itself is crucial. nih.govresearchgate.net This includes intramolecular additions of alcohols to epoxides, [3+2] cycloaddition reactions, and palladium-catalyzed cyclization of γ-hydroxy internal alkenes. nih.govnih.gov These methods allow for the construction of the core structure with precise control over stereochemistry. nih.govnih.gov

| Synthetic Strategy | Key Advantages | Representative Enzymes/Catalysts |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste | Transaminases, Amine Dehydrogenases, Monoamine Oxidases |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical catalysts with the selectivity of enzymes | Au(I) catalysts, Transaminases |

| Stereoselective Cyclization | Precise control over stereochemistry of the tetrahydrofuran ring | Palladium catalysts, Rhodium catalysts |

Development of New Applications as a Chiral Building Block in Diverse Chemical Fields

The unique stereochemistry of (3S,4R)-4-Methoxytetrahydrofuran-3-amine makes it a valuable chiral building block for the synthesis of a wide range of biologically active molecules and complex chemical structures. nih.govresearchgate.net

Emerging applications are being explored in:

Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its three-dimensional structure can be exploited to design potent and selective inhibitors of enzymes such as HIV protease and human ornithine aminotransferase. The tetrahydrofuran motif is a common feature in many bioactive natural products and drugs. nih.govmdpi.comnih.gov

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact often relies on the use of chiral building blocks to interact specifically with biological targets.

Materials Science: The incorporation of chiral tetrahydrofuran derivatives into polymers can lead to materials with unique properties, such as chiroptical activity or the ability to form helical structures. Enzymatic synthesis is being explored for the production of furan-based polyesters and polyamides. acs.org

Advanced Derivatization for Enhanced Synthetic Utility

To broaden the synthetic applicability of this compound, researchers are developing new methods for its derivatization. This involves modifying the amine and methoxy (B1213986) functional groups to introduce a variety of other functionalities.

Strategies for advanced derivatization include:

N-Functionalization: The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, and carbamates. These modifications can be used to tune the electronic and steric properties of the molecule, as well as to introduce new reactive handles for further transformations.

O-Demethylation and Functionalization: Cleavage of the methyl ether can provide a secondary alcohol, which can then be further functionalized through esterification, etherification, or oxidation. This opens up possibilities for creating a diverse library of derivatives with different properties.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the tetrahydrofuran ring can undergo cleavage or rearrangement to provide access to other classes of chiral compounds, further expanding the synthetic utility of the parent molecule.

| Derivatization Site | Potential Functional Groups | Purpose |

| Amine (N-functionalization) | Amides, Sulfonamides, Carbamates | Tuning electronic/steric properties, adding reactive handles |

| Methoxy (O-demethylation) | Alcohols, Esters, Ethers | Introducing new functionalities, creating diverse derivatives |

| Tetrahydrofuran Ring | - | Accessing different classes of chiral compounds |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the synthesis and derivatization of this compound.

Benefits of these technologies include:

Enhanced Safety: Flow reactors allow for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. This is particularly relevant for reactions involving unstable intermediates like acetyl nitrate, which has been used in the flow synthesis of nitrofuran pharmaceuticals. nih.gov

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, selectivities, and reproducibility.

Facilitated Scale-up: Scaling up reactions in flow is often more straightforward than in batch processes, enabling the production of larger quantities of the target compound.

Automation and High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of new derivatives and applications. The synthesis of various heterocyclic compounds, including those used in medicinal chemistry, has been successfully demonstrated using flow chemistry. researchgate.net

Computational Design of this compound-Based Scaffolds for Specific Synthetic Challenges

Computational modeling and molecular design are becoming indispensable tools in modern chemical synthesis. These methods can be used to design novel scaffolds based on this compound that are tailored for specific synthetic applications.

Computational approaches can be utilized to:

Predict Reactivity and Selectivity: Molecular modeling can help to understand the factors that govern the reactivity and stereoselectivity of reactions involving this chiral building block, guiding the design of more efficient synthetic routes.

Design Novel Ligands and Catalysts: The tetrahydrofuran scaffold can be incorporated into the design of new chiral ligands for asymmetric catalysis. Computational methods can be used to predict the performance of these ligands and to optimize their structure for a given transformation.

Develop Structure-Activity Relationships: In the context of drug discovery, computational studies can be used to design derivatives of this compound with enhanced binding affinity and selectivity for a particular biological target. For example, molecular docking and pKa calculations have been used to understand the inhibitory activity of compounds targeting human ornithine aminotransferase. nih.gov The design of three-dimensional building blocks is a key area of interest in medicinal chemistry.

Q & A

Basic: What are the primary synthetic routes for (3S,4R)-4-Methoxytetrahydrofuran-3-amine, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves reductive amination of a ketone precursor or functionalization of a tetrahydrofuran scaffold. For example:

- Reductive amination using sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) and 1,2-dichloroethane under mild conditions (room temperature, overnight) to preserve stereochemistry .

- Enantioselective synthesis via kinetic resolution or chiral auxiliary methods, as demonstrated in related tetrahydrofuran derivatives, where reaction temperature and solvent polarity critically impact diastereomer ratios .

Key Data:

| Parameter | Example Conditions | Outcome (e.e.) |

|---|---|---|

| Reducing Agent | NaCNBH₃ (AcOH) | >90% e.e. |

| Solvent System | Methanol/water vs. dichloroethane | Varies yield by 15–20% |

| Temperature | 0°C (kinetic control) | Higher selectivity for (3S,4R) |

Basic: How can researchers determine the enantiomeric purity of this compound experimentally?

Answer:

Enantiomeric excess (e.e.) is quantified using:

- Chiral HPLC : Separation on chiral stationary phases (e.g., Chiralpak® columns) with UV detection, calibrated against racemic standards.

- NMR Analysis : Use of chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for diastereomeric differentiation .

- Polarimetry : Measures optical rotation, though less precise for low-optical-activity compounds.

Validation: GC-MS or 1H NMR coupling constants (e.g., vicinal protons in the tetrahydrofuran ring) corroborate structural integrity .

Advanced: How should researchers address contradictions in reported yields when scaling up synthesis under varying solvent systems?

Answer:

Yield discrepancies often arise from solvent polarity effects on transition states. Methodological steps include:

Design of Experiments (DoE) : Systematically test solvent polarity (e.g., dielectric constant), protic vs. aprotic solvents, and temperature.

Mechanistic Studies : Use density functional theory (DFT) to model solvent interactions with intermediates, as seen in analogous tetrahydrofuran syntheses .

In-situ Monitoring : Employ techniques like ReactIR to track reaction progress and identify side reactions (e.g., epimerization).